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Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-

Flame retardancy Ablation resistance Phenolic resin composites

Researchers needing stoichiometric polymer grafting often face limitations with fully condensed POSS. Trisilanolphenyl POSS provides three reactive silanol groups on a Si₇O₉ cage for covalent incorporation into engineering thermoplastics and thermosets. • 53.3% ablation rate reduction at 4 wt% in phenolic TPS; 201 GPa modulus at 265°C • 164.2°C Td increase in boron phenolic; optically transparent PC composites at 5 wt% White powder, ≥97% purity, MW 931.34. Available mg to kg with batch consistency.

Molecular Formula C42H38O12Si7
Molecular Weight 931.3 g/mol
CAS No. 444315-26-8
Cat. No. B1604216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-
CAS444315-26-8
Molecular FormulaC42H38O12Si7
Molecular Weight931.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)O)C8=CC=CC=C8)(C9=CC=CC=C9)O)C1=CC=CC=C1)O
InChIInChI=1S/C42H38O12Si7/c43-55(36-22-8-1-9-23-36)46-58(39-28-14-4-15-29-39)48-56(44,37-24-10-2-11-25-37)50-60(41-32-18-6-19-33-41)51-57(45,38-26-12-3-13-27-38)49-59(47-55,40-30-16-5-17-31-40)53-61(52-58,54-60)42-34-20-7-21-35-42/h1-35,43-45H
InChIKeyUDRGDXJRPXCVOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisilanolphenyl POSS (CAS 444315-26-8) Procurement Profile


Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- (CAS 444315-26-8), commonly designated trisilanolphenyl POSS or T₇-POSS, is an incompletely condensed polyhedral oligomeric silsesquioxane bearing seven phenyl substituents and three reactive silanol (Si–OH) groups on an open-cornered Si₇O₉ cage . With a formula weight of 931.34 g/mol and a 5% weight-loss thermal stability of 366 °C, this hybrid organic–inorganic molecule combines the rigidity of a silsesquioxane core with the reactivity of silanol functionalities, enabling covalent incorporation into polymer networks or surface modification of fillers . The three silanol groups distinguish it from fully condensed octa-substituted POSS cages and provide a defined, stoichiometric handle for chemical grafting, corner-capping, or condensation reactions that are unavailable in closed-cage analogs [1].

Reactive Nanofiller Three silanol groups enable covalent grafting into polymer networks
Aromatic Compatibility Seven phenyl substituents provide π–π interaction with engineering thermoplastics and thermosets
Open-Cage Architecture Incompletely condensed Si₇O₉ cage offers stoichiometric reactive handles unavailable in closed-cage analogs

Why Generic POSS Substitution Fails in Procurement


POSS compounds are not commodity-interchangeable nanomaterials; the identity of the organic substituent (R-group) and the degree of cage condensation dictate solubility, compatibility, reactivity, and ultimate composite performance [1]. Trisilanolphenyl POSS possesses a unique combination of three reactive silanol groups and seven phenyl substituents that simultaneously provides covalent bonding capability and strong π–π aromatic compatibility with engineering thermoplastics and thermosets such as polycarbonate, epoxy, phenolic, and polysulfone resins [1][2]. Fully condensed octaphenyl POSS (OPS) lacks reactive silanol handles and cannot be chemically grafted into networks, while trisilanolisobutyl POSS exhibits poorer matrix compatibility in aromatic polymer systems due to weaker filler–matrix interactions [2][3]. These structural differences produce quantifiable disparities in flame retardancy, ablation resistance, thermomechanical reinforcement, and optical clarity that make generic substitution scientifically indefensible [4].

Lack of Reactive Silanol Handles

Fully condensed octaphenyl POSS cannot be chemically grafted, limiting covalent network incorporation.

Matrix Compatibility Mismatch

Non-phenyl POSS (e.g., isobutyl-substituted) may exhibit weaker filler–matrix interactions in aromatic polymer systems.

Thermomechanical Performance Gap

Substituting with other POSS types can produce quantifiably lower flame retardancy, ablation resistance, and high-temperature modulus retention.

Quantitative Differentiation Against In-Class POSS Alternatives


Flame Retardancy and Ablation Resistance in Phenolic Resin

In a direct comparative study of three POSS types incorporated at 4 wt% into phenolic resin (PR), trisilanolphenyl POSS (T-POSS) demonstrated superior flame retardancy over both octaaminophenyl POSS (OAPS) and octaphenyl POSS (OPS) [1]. The thermal stability and flexural strength of the T-POSS composite were significantly higher than all other PR/POSS composites tested. While OAPS achieved a greater ablation rate reduction (61.9%), T-POSS outperformed OPS (40.0%) with a 53.3% reduction versus neat PR, and uniquely combined this with superior overall mechanical-thermal balance [1].

Ablation Resistance Ranking
Head-to-head
T-POSS: 53.3% ablation rate reduction (vs. 61.9% OAPS, 40.0% OPS); reported higher flexural strength and thermal stability than both comparators.
Reported higher ablation resistance and balanced mechanical-thermal profile over OPS
4 wt% in phenolic resin; oxyacetylene flame test
Flame retardancy Ablation resistance Phenolic resin composites Thermal protection systems

High-Temperature Storage Modulus Retention

A systematic study of four POSS types in phenolic resin evaluated storage modulus (E′) at 265 °C (well above Tg) [1]. At 10 wt% loading, trisilanolheptaphenyl-POSS (POSS-2) delivered E′ = 201 GPa, which is 3.6× the neat resin value (56 GPa) and 63% higher than the multifunctional dichloromethylsilylethylheptaisobutyl-POSS (POSS-1) at 123 GPa [1]. Non-functional octaisobutyl-POSS (POSS-4), incapable of chemical bonding to the resin, showed E′ lower than the control resin, confirming that both the phenyl substituents and reactive silanol groups are essential for high-temperature reinforcement [1]. POSS-2 lowered Tg from 213 °C to 193 °C at 5 wt% yet simultaneously elevated E′ in both glassy and rubbery regions [1].

Storage Modulus at 265°C
Head-to-head
T-POSS: 201 GPa (3.6× neat resin; 63% higher than heptaisobutyl-POSS at 123 GPa).
Reported higher modulus retention in rubbery region vs. isobutyl-substituted analog
10 wt% loading, phenolic resin; DMTA
Thermomechanical reinforcement Phenolic nanocomposites Dynamic mechanical analysis High-temperature modulus

Optical Transparency in Polycarbonate Nanocomposites

A comprehensive screening of POSS derivatives melt-blended with bisphenol A polycarbonate (PC) identified trisilanolphenyl-POSS/PC as possessing the best overall performance among all POSS grades tested [1]. Phenyl-substituted trisilanol POSS showed significantly better compatibility than fully saturated cage structures or POSS bearing non-phenyl substituents [1]. The high phenyl–PC compatibility enabled generation of visually transparent samples up to 5 wt% POSS loading—a critical benchmark unattainable with other POSS types at comparable loadings [1]. Tensile and dynamic mechanical moduli showed slight enhancement with increasing trisilanolphenyl-POSS content [1].

Optical Transparency in PC
Head-to-head
Transparent samples achieved at up to 5 wt% loading; alternative POSS grades opaque or phase-separated.
Reported retention of optical clarity at reinforcing loadings vs. other POSS grades
Melt-blended bisphenol A polycarbonate; visual assessment
Polycarbonate nanocomposites Optical transparency Filler-matrix compatibility Melt blending

Thermal Stability and Char Yield in Boron Phenolic Resin

Incorporation of 20% trisilanolheptaphenyl POSS (3OH-POSS) into boron phenolic resin (BPR) produced a composite (POSSBPR) with dramatically enhanced thermal stability [1]. The initial decomposition temperature (Td) increased from 226.0 °C to 390.2 °C—an improvement of 164.2 °C [1]. Char yield at 800 °C rose from 71.1% to 75.1%, and at 1000 °C from 66.7% to 73.7% [1]. The linear ablation rate (LAR) of POSSBPR castings reached as low as −0.122 mm/s (negative value indicates swelling), with a mass ablation rate (MAR) of 0.0465 g/s [1]. For high-silica fiber-reinforced composites (HSC/POSSBPR), LAR was 0.123 mm/s and MAR 0.0602 g/s [1]. The introduction of 3OH-POSS promoted formation of ordered graphite and SiC ceramic species on the ablated surface [1].

Thermal Stability Gain
Class-level
ΔTd = +164.2°C (to 390.2°C); char yield at 1000°C from 66.7% to 73.7%.
Reported enhanced thermal stability and char formation in boron phenolic matrix
20 wt% 3OH-POSS; TGA data
Boron phenolic resin Anti-ablation Thermal stability High-temperature composites Char yield

Matrix Compatibility in Polybenzoxazine Composites

A solvent-method preparation of polybenzoxazine (PBZ) composites compared trisilanolphenyl POSS and trisilanolisobutyl POSS as reinforcing fillers [1]. Both POSS types formed chemical bonds with the PBZ matrix, but trisilanolphenyl POSS exhibited markedly better compatibility with the aromatic benzoxazine matrix than the isobutyl-substituted analog [1]. The superior compatibility of the phenyl-substituted variant translated into greater enhancement of dynamic viscoelastic properties and thermal stability of the resulting composites [1]. The phenyl groups' π–π interaction with the bisphenol A-based benzoxazine backbone is the mechanistic basis for this differentiation [1].

PBZ Matrix Compatibility
Head-to-head
Trisilanolphenyl POSS shows higher compatibility and greater dynamic viscoelastic enhancement than isobutyl analog.
Reported stronger filler–matrix interaction via π–π aromatic matching
Bisphenol A-based benzoxazine; solvent method, thermal curing
Polybenzoxazine composites Filler-matrix compatibility Dynamic viscoelastic properties Thermal stability

Application Scenarios with Quantifiable Performance Gains


Phenolic Thermal Protection Systems and Ablative Components

In phenolic resin-based thermal protection systems, trisilanolphenyl POSS at 4 wt% loading reduces the second line ablation rate by 53.3% versus neat resin while maintaining superior flexural strength and thermal stability compared to OAPS and OPS alternatives [1]. At 10 wt% loading, the storage modulus at 265 °C reaches 201 GPa—3.6× the neat resin value and 63% higher than a multifunctional heptaisobutyl-POSS comparator [2]. This evidence positions trisilanolphenyl POSS as the preferred reactive nanofiller when specifications demand simultaneous ablation resistance, high-temperature modulus retention, and mechanical integrity.

Transparent Reinforced Polycarbonate for Optical Applications

Trisilanolphenyl-POSS is the only POSS grade among those systematically screened that yields optically transparent polycarbonate nanocomposites at up to 5 wt% loading while simultaneously enhancing tensile and dynamic mechanical moduli [1]. This unique combination makes it the nanofiller of choice for transparent armor, automotive glazing, LED encapsulants, and optical lenses where mechanical reinforcement cannot come at the expense of light transmission [1].

Boron Phenolic Modification for Extreme-Temperature Components

Addition of 20% trisilanolheptaphenyl POSS to boron phenolic resin raises the initial decomposition temperature by 164.2 °C (from 226.0 to 390.2 °C) and increases char yield at 1000 °C from 66.7% to 73.7% [1]. The resulting material achieves a linear ablation rate as low as 0.123 mm/s in fiber-reinforced composites, with SiC ceramic formation on the ablated surface contributing to sustained performance [1]. This scenario is directly relevant to rocket motor insulation, re-entry heat shields, and high-temperature furnace linings.

Polybenzoxazine Composites for Maximum Thermomechanical Reinforcement

When formulating polybenzoxazine composites for aerospace interiors, electronic substrates, or structural components, trisilanolphenyl POSS provides superior compatibility and greater dynamic viscoelastic and thermal stability enhancement than trisilanolisobutyl POSS due to strong π–π aromatic interactions with the benzoxazine matrix [1]. The formation of chemical bonds between the silanol groups and the PBZ network further distinguishes it from non-reactive POSS fillers [1].

Application
Selection Property
Validation Focus
Phenolic thermal protection systems
Reactive silanol grafting and phenyl compatibility with phenolic matrices
Ablation rate reduction, flexural strength retention, and high-temperature modulus
Transparent reinforced polycarbonate optics
Phenyl-substituted POSS enabling nanoscale dispersion without light scattering
Optical clarity at reinforcing loadings and mechanical property enhancement
Boron phenolic extreme-temperature components
Reactive POSS for enhanced char formation and ceramic surface layer development
Decomposition temperature elevation and ablation performance under oxyacetylene flame
Polybenzoxazine high-performance composites
Aromatic π–π interaction between phenyl POSS and benzoxazine matrix
Dynamic viscoelastic and thermal stability improvement over non-phenyl POSS analogs
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